molecular formula C17H14ClF3N2O2 B2755124 (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034391-49-4

(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2755124
CAS No.: 2034391-49-4
M. Wt: 370.76
InChI Key: YWFPMRADMUWZHP-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound known for its applications in various scientific fields. This compound contains a chlorophenyl group, a trifluoromethyl pyridinyl group, and a pyrrolidin-1-yl methanone structure, making it unique in its molecular composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step process. The starting materials usually include 3-chlorophenyl methanone and 4-(trifluoromethyl)pyridin-2-ol. A common synthetic route involves:

  • Nitration: : Introducing nitro groups to the pyridinyl ring.

  • Reduction: : Reducing nitro groups to amines.

  • Coupling Reaction: : Coupling the amine with chlorophenyl methanone.

Industrial Production Methods

Industrial production often utilizes similar steps but on a larger scale, with enhanced purification processes. Reactions are typically conducted in controlled environments to optimize yield and purity, using advanced reactors and separation techniques.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents, leading to the formation of oxides.

  • Reduction: : Can be reduced under specific conditions to form different structural analogs.

  • Substitution: : Undergoes substitution reactions, particularly nucleophilic substitution due to the presence of the halogen atom.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethyl sulfoxide, methylene chloride.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives of the pyrrolidinyl and chlorophenyl groups.

  • Reduction Products: : Reduced forms of the trifluoromethyl and pyridinyl groups.

  • Substitution Products: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry.

Biology

In biological research, (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential interactions with biological macromolecules, influencing various biochemical pathways.

Medicine

In medicinal research, this compound is investigated for its potential pharmacological properties, including its role as an inhibitor or activator of specific enzymes and receptors.

Industry

Industrially, it finds use in the development of novel materials, particularly those requiring specific chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets through binding interactions, thereby modulating biochemical pathways. The presence of the trifluoromethyl group enhances its ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • **(3-Chlorophenyl)(3-((4-fluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • **(3-Chlorophenyl)(3-((4-methyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

  • **(3-Chlorophenyl)(3-((4-bromomethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Uniqueness

Compared to its analogs, (3-Chlorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out due to the trifluoromethyl group's electron-withdrawing properties, which significantly influence its chemical reactivity and biological activity.

Exploring its characteristics further could potentially reveal new applications and insights into its behavior in various scientific domains.

Properties

IUPAC Name

(3-chlorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N2O2/c18-13-3-1-2-11(8-13)16(24)23-7-5-14(10-23)25-15-9-12(4-6-22-15)17(19,20)21/h1-4,6,8-9,14H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPMRADMUWZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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